molecular formula C12H28N4 B14304031 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- CAS No. 121187-41-5

1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl-

Cat. No.: B14304031
CAS No.: 121187-41-5
M. Wt: 228.38 g/mol
InChI Key: AYKDNFDLJNYIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers, which are known for their ability to bind metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to form a linear tetraamine intermediate. This intermediate is then cyclized under acidic conditions to form the macrocyclic compound. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- often involves similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and ensure the safety and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its reduced form, which may have different chemical properties and reactivity.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- include oxidizing agents like hydrogen peroxide or peracids for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of alkylating or arylating agents under basic or acidic conditions, depending on the desired product.

Major Products Formed

The major products formed from the reactions of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- include N-oxides, reduced forms of the compound, and substituted derivatives with various functional groups. These products can have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions

    Biology: The compound’s ability to bind metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antimicrobial agents and in drug delivery systems.

    Industry: The compound is used as an antioxidant in rubber and other materials to prevent oxidation and degradation

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- involves its ability to form stable complexes with metal ions. The compound’s nitrogen atoms act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various chemical and biological processes. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used.

Comparison with Similar Compounds

1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- can be compared with other similar compounds, such as:

    1,4,8,11-Tetraazacyclotetradecane: The parent compound without the dimethyl substitution. It has similar coordination properties but may differ in reactivity and solubility.

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A fully methylated derivative with different steric and electronic properties, which can influence its coordination behavior and reactivity.

    1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with dimethyl substitution at different positions, which can affect its chemical properties and applications.

The uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- lies in its specific substitution pattern, which can influence its coordination chemistry and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

121187-41-5

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

1,4-dimethyl-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C12H28N4/c1-15-9-3-5-13-7-8-14-6-4-10-16(2)12-11-15/h13-14H,3-12H2,1-2H3

InChI Key

AYKDNFDLJNYIDG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNCCNCCCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.